(6-Methylsulfanylpyridin-3-yl)hydrazine
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Overview
Description
(6-Methylsulfanylpyridin-3-yl)hydrazine is an organic compound that features a pyridine ring substituted with a methylsulfanyl group at the 6-position and a hydrazine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylsulfanylpyridin-3-yl)hydrazine typically involves the reaction of 6-methylsulfanylpyridine with hydrazine. One common method is to react 6-methylsulfanylpyridine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hydrazine, which is a hazardous material.
Chemical Reactions Analysis
Types of Reactions
(6-Methylsulfanylpyridin-3-yl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can yield azo compounds, while reduction can produce primary amines.
Scientific Research Applications
(6-Methylsulfanylpyridin-3-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Methylsulfanylpyridin-3-yl)hydrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (6-Methylsulfanylpyridin-3-yl)methanol
- (6-Methylsulfanylpyridin-3-yl)amine
- (6-Methylsulfanylpyridin-3-yl)thiol
Uniqueness
(6-Methylsulfanylpyridin-3-yl)hydrazine is unique due to the presence of both a hydrazine group and a methylsulfanyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H9N3S |
---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
(6-methylsulfanylpyridin-3-yl)hydrazine |
InChI |
InChI=1S/C6H9N3S/c1-10-6-3-2-5(9-7)4-8-6/h2-4,9H,7H2,1H3 |
InChI Key |
SFUOQDRIJMICRD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C=C1)NN |
Origin of Product |
United States |
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